(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
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Overview
Description
(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazones.
Preparation Methods
The synthesis of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 2,5-dichlorophenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with a suitable thioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also interact with cellular pathways involved in apoptosis, autophagy, and other cellular processes . These interactions lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds include other hydrazones and thioamides, such as:
Ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate: This compound shares structural similarities and exhibits similar biological activities.
1,3,4-thiadiazole derivatives: These compounds also possess antimicrobial properties and are used in various applications.
The uniqueness of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H10Cl2N6O3S |
---|---|
Molecular Weight |
437.3g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H10Cl2N6O3S/c17-9-3-6-11(18)12(7-9)20-21-14-13(22-23(15(14)25)16(19)28)8-1-4-10(5-2-8)24(26)27/h1-7,22H,(H2,19,28) |
InChI Key |
JFEQRPNRXLAOPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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